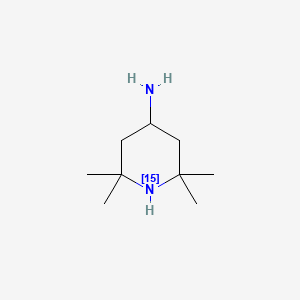

4-Amino-2,2,6,6-tétraméthylpipéridine-1-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine. It is a colorless oily liquid with the molecular formula C9H20N2. This compound is an intermediate in the preparation of various chemical reagents and is known for its stability and reactivity in organic synthesis .

Applications De Recherche Scientifique

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N has several applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including stabilizers and antioxidants.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Industry: The compound is used as an additive for light and heat stability in polymers, as well as in the preparation of fiber-reactive yellowing inhibitors for peroxide-bleached pulps.

Safety and Hazards

Mécanisme D'action

Target of Action

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine . It is primarily used as an intermediate in the preparation of Bobbitt’s salt , an oxidant used in organic synthesis . Therefore, its primary target is the reactants in the synthesis process where it acts as an oxidant.

Mode of Action

The compound interacts with its targets through a process known as reductive amination . In this process, the corresponding ketone is converted into an amine in the presence of hydrogen . This reaction results in the formation of a new compound, contributing to the overall synthesis process.

Biochemical Pathways

As an intermediate in the preparation of Bobbitt’s salt, 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N plays a crucial role in the biochemical pathways involved in organic synthesis . The exact pathways and their downstream effects depend on the specific synthesis process and the other reactants involved.

Result of Action

The primary result of the action of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is the formation of new compounds through organic synthesis . As an intermediate in the preparation of Bobbitt’s salt, it contributes to the overall yield and efficiency of the synthesis process .

Action Environment

The action, efficacy, and stability of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the concentration of the compound, and the presence of other reactants. For instance, it has a boiling point of 198-200°C and a density of 0.895 g/cm3 . It also has a flash point of 75°C and a melting point of 12-15°C . These properties can affect its behavior and reactivity in different environments.

Méthodes De Préparation

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is typically prepared by the reductive amination of the corresponding ketone. The reaction involves the following steps :

Reductive Amination: The ketone (2,2,6,6-tetramethylpiperidin-4-one) is reacted with ammonia and hydrogen in the presence of a suitable catalyst to yield 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N.

Analyse Des Réactions Chimiques

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N undergoes various chemical reactions, including:

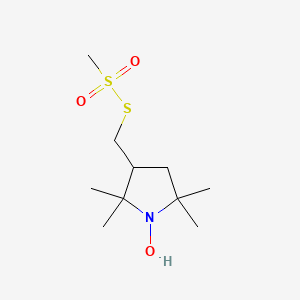

Oxidation: The compound can be oxidized to form corresponding nitroxides, which are useful intermediates in organic synthesis.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is unique due to its specific structure and reactivity. Similar compounds include:

2,2,6,6-Tetramethylpiperidine: A related compound with similar stability and reactivity, used in the preparation of metallo-amide bases and selective generation of silylketene acetals.

4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative used in the synthesis of stable nitroxide radicals.

2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N, used in various organic reactions.

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of 4-Amino-2,2,6,6-tetramethylpiperidine-1-15N.

Propriétés

IUPAC Name |

2,2,6,6-tetramethyl(115N)azinan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3/i11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVFPPFZRRKJIH-KHWBWMQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC([15NH]1)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675605 |

Source

|

| Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215537-22-6 |

Source

|

| Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B561687.png)